Glycidyl Linoleate
Overview
Description
Glycidyl Linoleate Description
Glycidyl linoleate (GL) is a glycidol fatty acid ester commonly found in refined edible oils. Concerns regarding its safety have emerged due to the potential release of glycidol, a substance known to be an animal carcinogen. Genotoxicity studies have been conducted to evaluate the potential harmful effects of GL, particularly in comparison to glycidol itself .
Synthesis Analysis
The synthesis of glycidyl esters, including glycidyl linoleate, involves the reaction of epichlorohydrin with a carboxylic acid. This process is catalyzed by chromium acetate and includes a dehydrochlorination step to convert the resulting chlorohydrin esters into glycidyl esters . Additionally, glycidyl esters can be synthesized as part of larger polymer structures, as seen in the synthesis of glycidyl-polymer-based poly(ionic liquid)s and glycidyl 4-functionalized 1,2,3-triazole polymers .
Molecular Structure Analysis
Glycidyl linoleate's structure includes the glycidyl group, which is an epoxide functional group, attached to the linoleate moiety, a long-chain fatty acid. The molecular structure of glycidyl esters allows for various chemical reactions and interactions, including the formation of supramolecular organogels through physical cross-linking .
Chemical Reactions Analysis
Glycidyl linoleate can undergo various chemical reactions due to its epoxide group. For instance, it can participate in free radical reactions, as demonstrated by the production of glyoxal during the lipid peroxidation of linoleic acid by manganese peroxidase . The reactivity of the glycidyl group also enables the functionalization of polymers, creating materials with diverse properties and applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycidyl linoleate and related compounds are influenced by their molecular structure. For example, the presence of the glycidyl group in polymers can significantly affect their solubility, glass transition temperature, and decomposition temperature . The glycidyl esters' reactivity and stability are also important for their potential use as plasticizers in energetic materials . Furthermore, the analysis of glycidyl esters in edible oils requires sophisticated analytical methods, such as liquid chromatography-tandem mass spectrometry, to detect and quantify these compounds due to their potential health risks .
Scientific Research Applications
1. Analytical Method Development for Edible Oils
A significant application of glycidyl linoleate is in the field of analytical chemistry, specifically in the analysis of edible oils. Researchers have developed methods for detecting glycidyl esters, including glycidyl linoleate, in various oils. For instance, Dubois et al. (2011) and Becalski et al. (2012) elaborated on liquid chromatography-mass spectrometry (LC-MS) methods for analyzing glycidyl esters in oils. These methods are crucial for ensuring the safety and quality of edible oils (Dubois et al., 2011) (Becalski et al., 2012).
2. Synthesis and Analysis of Glycidyl Esters
Glycidyl linoleate's synthesis and characterization are also crucial in scientific research. The work by Maerker et al. (1961) and Blumhorst et al. (2013) involved synthesizing glycidyl esters from various fatty acids and analyzing them, highlighting the chemical process and quality control aspects in the production of these esters (Maerker et al., 1961) (Blumhorst et al., 2013).
3. Biomedical and Pharmaceutical Applications
In the biomedical and pharmaceutical fields, glycidyl linoleate is explored for its potential use in drug delivery systems and as a component in biomaterials. Thomas et al. (2014) discussed the application of polyglycerols, derived from glycidyl esters, in various biomedical and pharmaceutical contexts (Thomas et al., 2014).
4. Material Science and Polymer Blends
Glycidyl linoleate has applications in material science, particularly in the development of epoxy monomers and polymer blends. Wang and Schuman (2013) conducted a comparative study on epoxy monomers derived from glycidyl linoleate and other similar compounds, emphasizing its role in creating advanced materials (Wang & Schuman, 2013).
5. Chemical Nucleation and Chain Extension in Polymers
In the field of polymer chemistry, glycidyl linoleate is used for chain extension and nucleation promotion. Huang et al. (2021) utilized sodium linoleate for nucleation in polyethylene terephthalate (PET), highlighting its role in enhancing the crystallization and mechanical properties of PET (Huang et al., 2021).
6. Exploration in Food Chemistry
Research by Cheng et al. (2017) explored the effects of antioxidants on glycidyl ester formation in plant oils, providing insights into the chemical reactions and interactions in food chemistry (Cheng et al., 2017).
7. Advanced Propellants in Aerospace
In the aerospace sector, glycidyl linoleate is investigated for its potential use in propellants. Frankel et al. (1992) reviewed the development of glycidyl azide polymer, showcasing its applications in advanced solid propellants (Frankel et al., 1992).
8. Innovative Drug Delivery Systems
Cristiano et al. (2021) investigated unsaturated fatty acids, including glycidyl linoleate, for developing nanovesicles for drug delivery, highlighting its role in enhancing the efficacy of pharmaceuticals (Cristiano et al., 2021).
Safety And Hazards
Future Directions
Glycidyl Linoleate is found in refined edible oils and is a potential mutagen or carcinogen . There are concerns about human exposure to Glycidyl Linoleate through foodstuffs . Future research could focus on refining the unique physiological and pathophysiological roles of Glycidyl Linoleate in the regulation of glucose homeostasis .
properties
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGTZDQTPQYKEN-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635228 | |
Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl Linoleate | |
CAS RN |
24305-63-3 | |
Record name | Glycidyl linoleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24305-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Oxiran-2-yl)methyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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